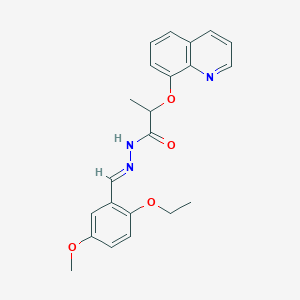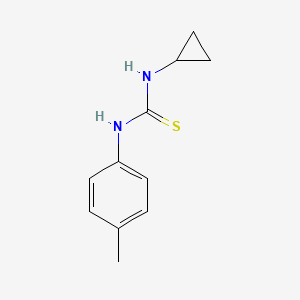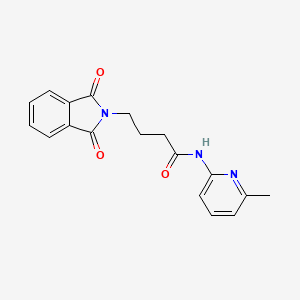![molecular formula C19H20N2O3 B5762894 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)
4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMN082 and belongs to the class of benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of research. It has been found to be a potent and selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is involved in the regulation of neurotransmitter release and has been implicated in various neurological disorders such as anxiety, depression, and schizophrenia. Therefore, AMN082 has been studied for its potential therapeutic applications in these disorders.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the activation of mGluR7. Upon binding to the receptor, AMN082 induces a conformational change that leads to the inhibition of neurotransmitter release. This results in a reduction in neuronal activity and has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide have been extensively studied. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, AMN082 has been found to have neuroprotective effects in various models of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is its selectivity for mGluR7. This allows for the study of the specific effects of mGluR7 activation. However, one of the limitations of using AMN082 is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide. One potential direction is the development of more potent and selective agonists for mGluR7. Additionally, the therapeutic potential of AMN082 in various neurological disorders such as anxiety, depression, and schizophrenia should be further explored. The neuroprotective and anti-inflammatory effects of AMN082 also warrant further investigation. Finally, the development of novel delivery methods for AMN082 could improve its solubility and allow for more effective administration in lab experiments.
Conclusion:
In conclusion, 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for mGluR7 and its anxiolytic, antidepressant, neuroprotective, and anti-inflammatory effects make it a promising compound for further research. However, its low solubility in water poses a challenge in certain experiments. Further research is needed to explore the therapeutic potential of AMN082 in various neurological disorders and to develop more potent and selective agonists for mGluR7.
Synthesemethoden
The synthesis of 4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-(4-morpholinyl)aniline with acetic anhydride and benzoyl chloride in the presence of a catalyst. The reaction takes place at a high temperature and yields the desired product. The purity of the product can be improved by recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
4-acetyl-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14(22)15-2-4-16(5-3-15)19(23)20-17-6-8-18(9-7-17)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENOFBGEJYICNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7011174 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)


![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)




![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)
![2-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)